Isobutyl 10-undecenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

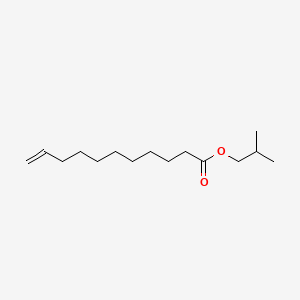

Isobutyl 10-undecenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isobutyl 10-undecenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Isobutyl 10-undecenoate has been primarily detected in urine. Within the cell, isobutyl 10-undecenoate is primarily located in the membrane (predicted from logP) and cytoplasm. Isobutyl 10-undecenoate has a fatty and fruity taste.

Scientific Research Applications

Tissue Engineering Applications

- Polyhydroxyalkanoate Scaffolds for Tissue Engineering : An unsaturated copolyester, poly[(R)-3-hydroxybutyrate-co-(R)-3-hydroxy-10-undecenoate] (PHBU), produced by an engineered strain of Escherichia coli, shows significant promise in tissue engineering. Cross-linked via thiol-ene click chemistry, PHBU demonstrated over 200% increase in tensile strength and exhibited no significant cytotoxicity toward human cells, making it suitable for soft tissue replacement (Levine et al., 2015).

Medical and Biomedical Applications

- Silver Iron-Oxide Nanoparticles for Biomedical Uses : Research on the simultaneous release of silver ions and 10–undecenoic acid from silver iron-oxide nanoparticles impregnated membranes shows potential biomedical applications. The study suggests these materials can release biocidal and fungicidal agents in controlled manners, influenced by the choice of polymer matrix and the pH of the target medium (Nechifor et al., 2022).

Chemical Properties and Applications

- Solubility in Supercritical Carbon Dioxide : The solubilities of 10-undecenoic acid in supercritical carbon dioxide have been measured, showing a range of solubilities that decrease with temperature at isobaric conditions. This research is crucial for understanding the compound's behavior in various industrial processes (Lamba et al., 2016).

- Functional Polyester Synthesis : Functional polyesters synthesized from 10-undecenoic acid, derived from ricin oil, using tetramethyl guanidine as a promoter at room temperature, demonstrate the versatility of 10-undecenoic acid in polymer science. The study highlights the ability to incorporate a range of functional groups into the polymers (Li et al., 2014).

Polymer Science and Material Chemistry

- Polyesters from Olefin Metathesis : A study on the self-metathesis of undecenoic acid and subsequent hydrogenation yielded polyesters with unique structural and thermal properties, demonstrating the compound's role in advanced material synthesis (Trzaskowski et al., 2011).

- Polyol Esters Synthesis : The polymerization of 10-undecenoic acid in the presence of montmorillonite K10 clay catalyst shows the potential of isobutyl 10-undecenoate in creating diverse polyol esters with applications in lubricants and industrial chemicals (Yasa et al., 2017).

properties

CAS RN |

5421-27-2 |

|---|---|

Product Name |

Isobutyl 10-undecenoate |

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

2-methylpropyl undec-10-enoate |

InChI |

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-15(16)17-13-14(2)3/h4,14H,1,5-13H2,2-3H3 |

InChI Key |

YXJSBTYPYXKWDB-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)CCCCCCCCC=C |

Canonical SMILES |

CC(C)COC(=O)CCCCCCCCC=C |

Other CAS RN |

5421-27-2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1615211.png)